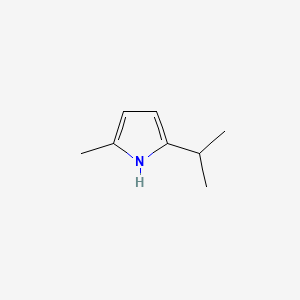

2-Isopropyl-5-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

116836-25-0 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.199 |

IUPAC Name |

2-methyl-5-propan-2-yl-1H-pyrrole |

InChI |

InChI=1S/C8H13N/c1-6(2)8-5-4-7(3)9-8/h4-6,9H,1-3H3 |

InChI Key |

XFOLOKYPQYBLQY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(C)C |

Synonyms |

1H-Pyrrole,2-methyl-5-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 5 Methyl 1h Pyrrole and Its Analogues

Classical Pyrrole (B145914) Synthesis Approaches

Traditional methods for pyrrole synthesis have long been the cornerstone of heterocyclic chemistry, offering reliable, albeit sometimes harsh, routes to these important molecules.

Paal-Knorr Condensation Strategies for 2,5-Disubstituted Pyrroles

The Paal-Knorr synthesis is a powerful and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org This reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The use of an acid catalyst can accelerate the reaction; however, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) byproducts. organic-chemistry.org

For the synthesis of 2,5-disubstituted pyrroles, such as 2-isopropyl-5-methyl-1H-pyrrole, the appropriate 1,4-diketone is required. The general mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Numerous modifications to the classical Paal-Knorr synthesis have been developed to improve yields and expand its applicability, particularly for less reactive amines or sensitive substrates. rgmcet.edu.in These can include the use of various catalysts and reaction conditions. For instance, the use of iodine as a catalyst at room temperature and under solvent-free conditions has been shown to be effective for the synthesis of various pyrroles in high yields. rgmcet.edu.in Another approach involves the use of reusable heterogeneous catalysts like silica (B1680970) sulfuric acid, which can provide high yields in short reaction times without the need for a solvent. rgmcet.edu.in

The versatility of the Paal-Knorr synthesis is demonstrated by its application in the preparation of a wide range of N-substituted pyrroles. For example, the reaction of acetonylacetone with various primary amines in the presence of commercially available aluminas as catalysts has been reported to afford N-substituted 2,5-dimethylpyrroles in good to excellent yields. mdpi.com

Table 1: Examples of Paal-Knorr Synthesis Conditions

| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione | Primary Amine | Weak Acid (e.g., Acetic Acid) | N-Substituted 2,5-dimethylpyrrole | organic-chemistry.org |

| 1,4-Diketone | Ammonia/Ammonium (B1175870) Hydroxide | Neutral/Weakly Acidic | N-Unsubstituted Pyrrole | wikipedia.org |

| Acetonylacetone | 4-Toluidine | CATAPAL 200 Alumina, 60°C, 45 min | 2,5-Dimethyl-1-(4-tolyl)-1H-pyrrole | mdpi.com |

Hantzsch Pyrrole Synthesis Modifications

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. wikipedia.org The traditional Hantzsch synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org

The mechanism is believed to proceed through the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org

Modifications to the Hantzsch synthesis have been developed to enhance its utility and efficiency. For instance, versions of the reaction have been tailored for the synthesis of specific, highly functionalized pyrroles, such as 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis. wikipedia.org The use of continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for the rapid production of a library of substituted pyrroles with reduced reaction times and simplified purification procedures. wikipedia.org

Modern and Catalytic Synthetic Routes

In recent years, significant advancements in synthetic methodology have led to the development of more efficient and versatile routes to functionalized pyrroles, often employing catalytic systems.

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrroles

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org This approach is particularly attractive for the synthesis of substituted pyrroles due to its high atom economy and synthetic efficiency. nih.govthieme-connect.com

Several MCR strategies have been reported for the synthesis of functionalized pyrroles. orientjchem.org For example, a three-component reaction involving a vicinal tricarbonyl compound, an enamine, and a nucleophile, catalyzed by B(C6F5)3, provides a straightforward method for synthesizing highly functionalized pyrroles. rsc.org Another protocol involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate (B1210297) in the presence of an ionic liquid and sodium hydroxide. orientjchem.org

Metal-Catalyzed Cyclization and Coupling Reactions in Pyrrole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. researchgate.net These methods often proceed under mild conditions and exhibit high selectivity.

Palladium catalysts have been extensively used in the synthesis of pyrroles through various cyclization and coupling strategies. One notable approach is the palladium-catalyzed direct C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts, which allows for the synthesis of tri-, tetra-, and even penta-substituted pyrroles. nih.gov Another palladium-catalyzed method involves the cyclization of internal alkynes with 2-amino-3-iodoacrylates to produce highly functionalized pyrroles. organic-chemistry.org

Palladium-catalyzed reactions can also be involved in the synthesis of pyrrole precursors. For instance, a method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves a palladium-carbon catalyzed hydrogenation cyclization of an intermediate. google.com

Table 2: Examples of Modern Synthetic Routes to Pyrroles

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Vicinal Tricarbonyl, Enamine, Nucleophile | B(C6F5)3 | Highly Functionalized Pyrroles | rsc.org |

| Multicomponent Reaction | Aromatic Aldehyde, 1,3-Dicarbonyl, Ammonium Acetate | Ionic Liquid, NaOH | Substituted Pyrroles | orientjchem.org |

| Palladium-Catalyzed C-H Arylation | 2,5-Disubstituted Pyrrole, Diaryliodonium Salt | Palladium Catalyst | Tri-, Tetra-, and Penta-substituted Pyrroles | nih.gov |

Iron(III)-Catalyzed Methods

Iron(III) chloride has been established as an effective and economical catalyst for the synthesis of N-substituted pyrroles. organic-chemistry.orgresearchgate.net This method often utilizes the Paal-Knorr reaction, condensing a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org A notable advantage of this approach is the ability to use water as a solvent, rendering the process more environmentally benign. organic-chemistry.orgresearchgate.net

The reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a variety of amines in the presence of a catalytic amount of iron(III) chloride in water has been shown to produce N-substituted pyrroles in good to excellent yields, often exceeding 74%. organic-chemistry.orgresearchgate.net The conditions are typically mild, with reactions occurring at around 60°C. organic-chemistry.org This iron-catalyzed method is tolerant of a wide range of functional groups on the amine, including electron-donating and electron-withdrawing groups, as well as sterically hindered amines. organic-chemistry.org

In some instances, iron(III) perchlorate (B79767) has been used to catalyze multicomponent reactions leading to complex pyrrole structures like 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org Furthermore, an air-stable molecular iron(0) complex has been developed for the sustainable synthesis of substituted pyrroles, demonstrating broad applicability and functional group tolerance. acs.org

Table 1: Iron(III)-Catalyzed Synthesis of N-Substituted Pyrroles

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran, various amines | Iron(III) chloride | Water | 60°C, 1-4 h | N-Substituted pyrroles | 74-95 | organic-chemistry.org |

| Primary aromatic amines, aromatic aldehydes, biacetyl | Iron(III) perchlorate | Not specified | Not specified | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles | Up to 77 | rsc.org |

| Various substrates | Molecular iron(0) complex | Not specified | Not specified | C-2, C-3, and C-2 & C-4 substituted pyrroles | Good | acs.org |

Zinc(II)- and Manganese-Catalyzed Transformations

While specific examples for this compound are not detailed, manganese-catalyzed reactions represent an emerging area in the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org These methods often involve C-H activation, providing a powerful tool for creating carbon-carbon and carbon-nitrogen bonds. rsc.orgrsc.org Manganese complexes have been successfully employed in "borrowing hydrogen" or hydrogen auto-transfer reactions, which are sustainable methods for bond formation. researchgate.net

One notable development is the manganese-catalyzed, solvent-free synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines. nih.gov This reaction, catalyzed by a stable manganese complex, demonstrates high selectivity, avoiding the formation of common byproducts like pyrrolidines. nih.gov

Manganese has also been used to catalyze the radical [3+2] cyclization of cyclopropanols and oxime ethers to produce multi-functionalized 1-pyrrolines, which are precursors to pyrroles. nih.gov

Ruthenium-Catalyzed Cyclization Reactions

Ruthenium catalysts have proven to be highly versatile in the synthesis of substituted pyrroles through various cyclization strategies. acs.orgresearchgate.netnih.gov One prominent method involves the multicomponent reaction of ketones, amines, and vicinal diols, which is highly regioselective and atom-efficient. acs.org This approach is compatible with a broad range of substrates, including less reactive aryl and alkyl ketones. acs.org

Another strategy involves the ruthenium-catalyzed isomerization of 1,4-alkynediols to 1,4-dicarbonyl compounds, which then undergo in-situ cyclization with an amine to form the pyrrole ring. researchgate.net Ruthenium complexes have also been utilized in the oxidative annulation of enamides with alkynes, proceeding through the cleavage of C(sp2)-H and N-H bonds to yield N-substituted or N-unsubstituted pyrroles. nih.gov These reactions showcase the ability of ruthenium catalysts to facilitate complex transformations leading to highly functionalized pyrrole cores. nih.gov

Aza-Wittig Reactions for N-Substituted Pyrrole Scaffolds

The aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles, including pyrroles. wikipedia.org This reaction typically involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.org In the context of pyrrole synthesis, intramolecular aza-Wittig reactions are particularly useful. wikipedia.org

A metal-free, one-pot synthesis of substituted pyrroles has been developed using the aza-Wittig reaction between chromones and phenacyl azides. researchgate.net This method is notable for its mild conditions and broad substrate scope. researchgate.net Another approach involves the reaction of α-azidoketones with 1,3-dicarbonyl compounds, where an intermolecular Staudinger-aza-Wittig reaction is followed by cyclization to form the pyrrole ring. researchgate.net The versatility of the aza-Wittig reaction allows for the construction of a diverse range of substituted pyrroles from readily available starting materials. documentsdelivered.com

Acid-Catalyzed Cyclization of 1,3-Dicarbonyl Compounds

Acid-catalyzed cyclization of 1,3-dicarbonyl compounds is a well-established method for synthesizing pyrroles. researchgate.net The Paal-Knorr synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions. acs.orgchemrxiv.org

A flexible synthesis of 1,2,3,5-substituted pyrroles starts from 2-propynyl-1,3-dicarbonyl compounds and amines, catalyzed by trifluoroacetic acid (TFA). researchgate.net The proposed mechanism involves the formation of an enaminone intermediate followed by a regioselective 5-exo-dig cyclization. researchgate.net Similarly, the reaction of 1,3-diketones with 1-sulfonyl-1,2,3-triazoles, catalyzed by Rh2(Piv)4, can yield 2-carbonylpyrroles. nih.gov The choice of acid catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

Environmentally Benign (Green Chemistry) Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to minimize waste and environmental impact. lucp.netresearchgate.net Key strategies include the use of greener solvents, solvent-free conditions, and the development of recyclable catalysts. acs.orglucp.net

Water is an ideal green solvent, and several pyrrole syntheses have been adapted to aqueous conditions, such as the iron(III) chloride-catalyzed Paal-Knorr reaction. organic-chemistry.org Solvent-free methods, often utilizing mechanochemical activation like ball milling with bio-sourced organic acids as catalysts, offer another environmentally friendly alternative. researchgate.net The use of ultrasound has also been shown to increase reaction rates and avoid the need for high temperatures. semanticscholar.org Furthermore, visible-light-mediated photocatalysis using organic dyes provides an efficient and green route to highly functionalized pyrroles. lucp.net

Table 2: Green Chemistry Approaches to Pyrrole Synthesis

| Green Strategy | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Use of Water as Solvent | Iron(III) chloride | Environmentally benign, mild conditions | organic-chemistry.org |

| Solvent-Free Synthesis | Mechanochemical activation (ball milling), bio-sourced organic acids | Reduced waste, use of non-toxic catalysts | researchgate.net |

| Ultrasound-Assisted Synthesis | Lactic acid | Increased reaction rate, avoids high temperatures | semanticscholar.org |

| Visible-Light Photocatalysis | Organic dye | Efficient, uses renewable energy source | lucp.net |

Microwave-Assisted Synthetic Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a highly efficient method for the preparation of pyrrole derivatives, offering significant advantages over conventional heating methods. nih.govresearchgate.netpensoft.netmdpi.combenthamdirect.com The primary benefits include dramatically reduced reaction times, increased product yields, and often cleaner reactions with easier work-up procedures. pensoft.netmdpi.com

The Paal-Knorr condensation is a commonly employed reaction for pyrrole synthesis that has been successfully adapted to microwave conditions. pensoft.net For instance, the synthesis of novel pyrrole-based hydrazide-hydrazones using microwave irradiation resulted in significantly higher yields (87–94%) and drastically shorter reaction times compared to conventional heating (55–85%). mdpi.com Microwave-assisted protocols have been applied to various pyrrole syntheses, including multicomponent reactions, demonstrating broad applicability and efficiency. nih.gov This technology aligns well with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. mdpi.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole Derivatives

| Pyrrole Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrole-based hydrazide-hydrazones | Conventional Heating | 96 h | 55-85 | mdpi.com |

| Pyrrole-based hydrazide-hydrazones | Microwave-Assisted | 5-15 min | 87-94 | mdpi.com |

| Substituted pyrroles | Conventional Heating | 4-7 hours | 76-91 | nih.gov |

| Substituted pyrroles | Microwave-Assisted | Shorter times | Improved yields | nih.gov |

Substrate and Precursor Considerations for this compound Synthesis

The strategic selection of starting materials is paramount in pyrrole synthesis. The following sections detail the utility of various precursor classes in the formation of the pyrrole ring, with a focus on their potential application in the synthesis of this compound.

Utilization of 1,3-Dicarbonyl Compounds and Primary Amines

The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, known as the Paal-Knorr pyrrole synthesis, is a widely employed and efficient method for constructing the pyrrole ring. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction is versatile and can be conducted under neutral or mildly acidic conditions. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

To synthesize this compound via this route, the requisite 1,4-dicarbonyl precursor would be 3-isopropyl-6-methylheptane-2,5-dione. Reaction of this diketone with ammonia would yield the target N-unsubstituted pyrrole. The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by cyclization and subsequent dehydration to furnish the aromatic pyrrole ring. wikipedia.org

Several modifications to the classical Paal-Knorr synthesis have been developed to improve yields and expand its applicability. For instance, the use of catalysts like magnesium iodide etherate has been shown to facilitate the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. uctm.eduresearchgate.net Additionally, microwave-assisted Paal-Knorr condensations offer a rapid and efficient alternative to conventional heating. organic-chemistry.org

Table 1: Examples of Paal-Knorr Pyrrole Synthesis Modifications

| Catalyst/Condition | Reactants | Product | Key Advantages |

| MgI2 etherate | 1,4-diketones, primary amines | N-substituted pyrroles | Good to excellent yields |

| Microwave irradiation | 1,4-diketones, amines | Substituted pyrroles | Rapid reaction times |

| Iron(III) chloride in water | 2,5-dimethoxytetrahydrofuran, amines | N-substituted pyrroles | Mild conditions, good to excellent yields |

Role of Organic Azides and 1,4-Dioxo Compounds

Organic azides serve as versatile precursors in pyrrole synthesis. One notable method involves the transition metal-catalyzed reaction of dienyl azides. organic-chemistry.org This approach allows for the synthesis of a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts such as zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4). organic-chemistry.org The reaction proceeds through the catalytic decomposition of the azide (B81097) and is compatible with various functional groups. organic-chemistry.org For the synthesis of this compound, a corresponding dienyl azide with isopropyl and methyl substituents at the appropriate positions would be required.

Another strategy involves the reaction of vinyl azides with esters or aldehydes. researchgate.net This annulation provides a route to substituted NH-pyrroles. researchgate.net The synthesis of highly functionalized pyrroles can also be achieved through the reaction of 1-sulfonyl-1,2,3-triazoles with 1,3-dicarbonyl compounds, catalyzed by Rh2(Piv)4. nih.gov This reaction proceeds via the formation of an α-imino rhodium carbene intermediate. nih.gov

Propargyl Bromide and Activated Alkyne Substrates

Propargyl bromide and other activated alkynes are valuable building blocks in pyrrole synthesis. nih.govscispace.com Propargylamines, which can be synthesized from the reaction of amines with propargyl bromide, are key intermediates. scispace.com An efficient, base-mediated intramolecular cyclization of N-propargylamines can lead to the formation of structurally diverse pyrroles. organic-chemistry.org

Furthermore, a copper-catalyzed tandem propargylation/alkyne azacyclization/isomerization reaction under microwave irradiation provides a pathway to fully substituted pyrroles. nih.govmdpi.com The reaction of aldehydes with propargyl bromide in the presence of a copper catalyst can generate homopropargyl alcohols, which are versatile intermediates for further transformations. nih.gov The synthesis of polysubstituted pyrroles can also be achieved through a K3PO4-catalyzed Michael addition/alkyne carbocyclization of activated alkynes and N-propargylamines. scispace.com

Gold-catalyzed reactions have also emerged as powerful tools. For instance, the gold-catalyzed hydroamination of electron-deficient alkynes with α-amino ketones yields substituted pyrroles. nih.gov

N-Acyl α-Aminoaldehydes as Cyclization Precursors

N-acyl α-aminoaldehydes are useful precursors for the synthesis of N-acylpyrroles. A convenient method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org This procedure is tolerant of a wide range of functional groups. organic-chemistry.org

Another approach involves the synthesis of N-acylpyrroles from primary aromatic amides and excess 2,5-dimethoxytetrahydrofuran in the presence of thionyl chloride. organic-chemistry.org This method offers short reaction times and mild conditions. organic-chemistry.org N-acylpyrroles are valuable synthetic intermediates, acting as acylating agents and activated carboxylic acid equivalents. organic-chemistry.org

Ketoximes as Pyrrole Ring-Forming Precursors

Ketoximes are important precursors in certain pyrrole syntheses, most notably in variations of the Knorr pyrrole synthesis. wikipedia.orgwikipedia.org The Knorr synthesis traditionally involves the condensation of an α-amino ketone with a β-ketoester. wikipedia.orgpharmaguideline.com To circumvent the instability of α-amino ketones, which can self-condense, they are often generated in situ from α-keto oximes by reduction. cutm.ac.in

For example, an α-keto oxime can be prepared from a β-dicarbonyl compound. cutm.ac.in Subsequent reduction of the oxime in the presence of a β-ketoester leads to the formation of the desired pyrrole. wikipedia.orgcutm.ac.in The Trofimov reaction is another important method that utilizes ketoximes, reacting them with acetylene (B1199291) in a basic medium to produce 2,3-disubstituted pyrroles. wikipedia.org

Reactivity and Functional Group Transformations of 2 Isopropyl 5 Methyl 1h Pyrrole

Derivatization Strategies for 2-Isopropyl-5-methyl-1H-pyrrole Derivatives

Derivatization of the this compound core is essential for creating analogues with diverse properties. Modifications can be targeted at the unsubstituted C3 and C4 positions, the N-H position, or the alkyl side chains.

Functionalization at each position of the pyrrole (B145914) ring allows for the systematic modulation of the molecule's properties.

N1 Position: The pyrrole nitrogen can be readily alkylated or arylated after deprotonation with a suitable base. For example, ethyl this compound-3-carboxylate has been converted to its N-phenyl and N-benzyl analogues in high yields through acid-catalyzed cyclization reactions with the corresponding primary amines. semanticscholar.org

C2 and C5 Positions: These positions are already substituted. Further modification would typically involve reactions of the existing isopropyl and methyl groups (see section 3.2.2).

C3 and C4 Positions: As the only unsubstituted carbons, these β-positions are the primary sites for further electrophilic substitution.

Halogenation: Bromination of pyrroles can introduce a bromine atom, a versatile handle for further cross-coupling reactions. For instance, 5-Bromo-4-isopropyl-pyrrole-2-carboxaldehyde has been synthesized, indicating that bromination can be selectively achieved at the β-position adjacent to an isopropyl group. nih.gov

Acylation/Formylation: As discussed in section 3.1.1, these reactions would occur at C3 or C4.

Nitration: Nitration of 1-(phenylsulfonyl)pyrrole (B93442) with fuming nitric acid predominantly yields the 3-nitro derivative, showcasing the feasibility of introducing nitro groups at the β-position. cdnsciencepub.com

Metallation: Direct metallation of the pyrrole ring followed by quenching with an electrophile is a powerful strategy. While direct lithiation of 2,5-dialkylpyrroles can be unselective, strategies using directing groups or formal lithiopyrrole equivalents can achieve high regioselectivity for introducing substituents at specific positions. cdnsciencepub.com

| Position | Reaction Type | Example Product/Intermediate | Reference |

|---|---|---|---|

| N1 | Alkylation/Arylation | Ethyl 1-benzyl-2-isopropyl-5-methyl-1H-pyrrole-3-carboxylate | semanticscholar.org |

| C3/C4 | Formylation (Vilsmeier-Haack) | Pyrrole-3-carboxaldehyde derivatives | rsc.orgsci-hub.se |

| C3/C4 | Nitration | 3-Nitro-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

| C4 | Bromination | 5-Bromo-4-isopropyl-pyrrole-2-carboxaldehyde | nih.gov |

| C5 | Metallation-Substitution | 5-Substituted pyrrole-2-carboxaldehydes | cdnsciencepub.com |

Modifying the alkyl side chains without altering the sensitive pyrrole ring presents a synthetic challenge but offers a route to novel derivatives. The reactivity of the isopropyl group's methine hydrogen and the methyl group's hydrogens is key.

Oxidation: While harsh oxidation would destroy the pyrrole ring, mild and selective oxidation could potentially introduce hydroxyl or carbonyl functionalities.

Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) is a common method for functionalizing alkyl side chains on aromatic rings. The tertiary C-H bond of the isopropyl group would be the most likely site for such a reaction, leading to a brominated intermediate that can be further converted, for example, via elimination to an isopropenyl group or substitution with a nucleophile.

Alkylation via Deprotonation: In a related heterocyclic system, 5-isopropyl-1,3-diazaoxindoles were successfully methylated at the C5 position after deprotonation with butyllithium, indicating that the isopropyl group can be part of a carbanionic intermediate under specific conditions. mdpi.com This suggests a potential, though challenging, pathway for C-C bond formation at the side chain.

Developing synthetic methods to functionalize these side chains is an area that could yield novel structures with unique biological or material properties. uni-muenchen.de

Cross-Coupling Methodologies for Pyrrole Functionalization

Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and their application to pyrroles allows for the introduction of a wide array of substituents. For a substrate like this compound, functionalization typically targets the C3 and C4 positions, as the C2 and C5 positions are already occupied.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, but they generally require a halide or triflate on one of the coupling partners. Therefore, to functionalize this compound using these methods, it would first need to be halogenated (e.g., brominated or iodinated) at the C3 or C4 position. Once the corresponding halopyrrole is formed, it can participate in a variety of transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. An efficient arylation of SEM-protected bromopyrroles using Suzuki-Miyaura conditions has been developed, affording aryl-substituted pyrroles in good yields with no observation of dehalogenation byproducts. nih.govnih.gov The optimized conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate. nih.govresearchgate.net This methodology is tolerant of a wide range of functional groups and represents a reliable route for introducing aryl substituents onto the pyrrole core. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Pyrroles

| Pyrrole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| SEM-protected 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 91 | nih.govresearchgate.net |

| N-Boc-3-bromopyrrole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 | N/A |

| N-Isopropyl-3-pyrroline boronic ester | 4-Iodoanisole | Pd(PPh₃)₄ (5) | CsF | THF | Reflux | >95 | thieme-connect.com |

Note: Data presented is for analogous pyrrole systems to illustrate typical reaction conditions.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. rsc.org While there are few examples of intermolecular Heck reactions on simple alkylpyrroles, intramolecular variants have been studied. Dearomative intramolecular Heck reactions of C2-tethered pyrroles have been used to create complex spirocyclic scaffolds. sioc-journal.cn These reactions involve the migratory insertion of palladium into an endocyclic C=C bond of the pyrrole ring. sioc-journal.cn

A more direct approach is the palladium-catalyzed C-H functionalization, which avoids the pre-halogenation step. Enantioselective C-H functionalization of N-protected pyrroles with diazo compounds has been achieved using a palladium catalyst with a chiral bipyridine ligand, yielding functionalized pyrroles with high enantioselectivity. rsc.org

Oxidative Cross-Coupling with Unsaturated Carbonyl Compounds

Oxidative cross-coupling enables the direct C-H functionalization of pyrroles, coupling them with various partners without pre-functionalization. Palladium catalysis is often employed, where the palladium(II) catalyst is regenerated by an oxidant. nih.gov While specific studies on the oxidative coupling of this compound with unsaturated carbonyl compounds are not prominent in the literature, the reactivity of related heterocycles provides a strong precedent.

For instance, the directing-group-controlled intermolecular alkenylation of indoles (a fused pyrrole system) with acrylates has been well-established. beilstein-journals.org Depending on the N-substituent, which acts as a directing group, functionalization can be guided to different positions on the indole (B1671886) ring. beilstein-journals.org It is plausible that N-substituted derivatives of this compound could undergo similar directed, oxidative C-H acylations or alkenylations at the C3 or C4 position.

Ring Transformations: Annulation, Ring Contraction, and Ring Expansion of Pyrrole Systems

The pyrrole ring can be used as a scaffold to build more complex heterocyclic systems through various ring transformation reactions.

Annulation: Annulation reactions involve the construction of a new ring onto an existing one. The pyrrole ring in this compound can act as a diene in Diels-Alder reactions, which is a form of [4+2] cycloaddition. The reaction of 2,5-dimethylthiophene (B1293386) and 1,2,5-trimethylpyrrole (B147585) with N-arylmaleimides has been studied, leading to bicyclic adducts. nih.gov The reduced aromaticity of pyrrole compared to benzene (B151609) allows it to participate as the diene component, especially when the nitrogen is substituted. nih.govthieme-connect.com This reaction would allow for the annulation of a six-membered ring across the C2-C5 positions of the pyrrole core.

Ring Contraction: The contraction of a pyrrole ring to a smaller ring is a thermodynamically challenging and rare transformation. uit.no Most literature describes ring contraction as a method to synthesize pyrroles from larger heterocycles like pyridines or pyrimidines. nih.govbeilstein-journals.orgnih.govnih.gov Some highly energetic processes, such as flash vacuum thermolysis of pyridylnitrene precursors, can lead to ring opening followed by recyclization to form cyanopyrroles, but this is not a conventional synthetic route. nih.govbeilstein-journals.org For a stable, substituted pyrrole like this compound, ring contraction is not an expected pathway under typical laboratory conditions.

Ring Expansion: In contrast to contraction, the expansion of the pyrrole ring is a well-documented process. Several methods exist to insert an atom, typically carbon, into the pyrrole ring to form a six-membered pyridine (B92270). rsc.orgresearchgate.net

Table 2: Methods for the Ring Expansion of Pyrroles

| Method | Reagent(s) | Product Type | Key Feature | Reference(s) |

| Carbene Insertion | Arylchlorodiazirines (photo-activated) | Pyridinium (B92312) Salts | One-carbon insertion into a C-C bond. Works well for N-substituted pyrroles. | rsc.org |

| Ciamician-Dennstedt Rearrangement | Dihalomethane, Base | Pyridines | Classic method involving a dihalocarbene intermediate. | researchgate.net |

| Skeletal Editing | Alkyne, then deprotection/nitrosylation | Benzenes/Naphthalenes | Diels-Alder reaction followed by extrusion of N₂O. | thieme-connect.com |

A notable method involves the use of photochemically activated arylchlorodiazirines, which serve as halocarbene precursors for a one-carbon ring expansion of N-substituted pyrroles, leading to pyridinium salts. rsc.org Another approach involves a Diels-Alder reaction of an N-Boc protected pyrrole with an alkyne, followed by deprotection and nitrosylation, which triggers the extrusion of dinitrogen monoxide (N₂O) and results in the formation of a benzene ring. thieme-connect.com These skeletal editing techniques offer powerful ways to transform the pyrrole core of a molecule like this compound into a pyridine or benzene ring. researchgate.netnih.gov

Nucleophile-Induced Reactivity and Ring-Cleavage Studies

The π-excessive nature of the pyrrole ring makes it generally unreactive toward nucleophiles unless the ring is activated by strongly electron-withdrawing groups or the nitrogen is protonated. acs.org Nucleophilic aromatic substitution on an unactivated pyrrole ring is difficult. acs.org

However, reactivity can be induced. A classic reaction of the parent pyrrole is ring opening upon treatment with hot ethanolic hydroxylamine, which cleaves the ring to form the dioxime of succindialdehyde. The applicability of this reaction to the more sterically hindered and electron-rich this compound is uncertain and would likely require harsh conditions.

A more subtle reaction involving nucleophilic characteristics is the Knorr-Rabe reduction. This reaction, which employs powdered zinc in an acidic medium, reduces 2,5-dialkylpyrroles to the corresponding 3-pyrrolines. beilstein-journals.org The mechanism is believed to proceed through protonation of the pyrrole to form an iminium ion, which is then susceptible to reduction by the zinc. This partial reduction demonstrates that the pyrrole ring's reactivity can be modulated by inducing a more electrophilic character through protonation. beilstein-journals.org

Furthermore, if the pyrrole nitrogen is substituted with a functionalized alkyne, intramolecular nucleophilic cyclization can occur. For instance, treatment of N-alkyne-substituted pyrrole carboxylates with hydrazine (B178648) can lead to the formation of fused pyrrolopyrazinone systems through a nucleophilic attack of the hydrazine on the alkyne, followed by cyclization. beilstein-journals.org This highlights that while the pyrrole ring itself is nucleophile-resistant, appended functional groups can readily engage in nucleophilic transformations to build more complex structures.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Isopropyl 5 Methyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Isopropyl-5-methyl-1H-pyrrole, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide unambiguous structural confirmation.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In pyrroles, the chemical shifts are influenced by the aromaticity of the ring and the electronic effects of substituents. rsc.orgmodgraph.co.uk The pyrrole (B145914) ring protons typically resonate in the aromatic region, with α-protons appearing at a lower field than β-protons. ipb.pt Electron-donating groups, such as the isopropyl and methyl groups in the target molecule, generally cause an upfield shift (to a lower ppm value) of the ring proton resonances. rsc.org

For this compound, the following chemical shifts are predicted. The two protons on the pyrrole ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. The isopropyl group will present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The C-5 methyl group will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (H-1) | ~ 7.8 (broad) | s (broad) | - |

| Pyrrole H-3 | ~ 5.9 | d | ~ 3.0 |

| Pyrrole H-4 | ~ 5.8 | d | ~ 3.0 |

| Isopropyl-CH | ~ 2.9 | sept | ~ 7.0 |

| C5-CH₃ | ~ 2.2 | s | - |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the pyrrole ring carbons are sensitive to substituent effects. stenutz.eu The α-carbons (C-2 and C-5) of pyrrole resonate at a lower field (~118 ppm) than the β-carbons (C-3 and C-4) (~108 ppm). ipb.pt The attachment of the electron-donating isopropyl and methyl groups at C-2 and C-5, respectively, is expected to shift these signals further downfield, while the adjacent β-carbons (C-3 and C-4) will be shifted slightly upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 140 |

| C-5 | ~ 128 |

| C-3 | ~ 105 |

| C-4 | ~ 106 |

| Isopropyl-CH | ~ 28 |

| Isopropyl-(CH₃)₂ | ~ 23 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of all signals and confirmation of the molecular structure, especially in complex heterocyclic systems. researchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons. Key correlations would be observed between the H-3 and H-4 protons of the pyrrole ring, and within the isopropyl group between the methine proton and the six methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon atom (e.g., H-3 to C-3, H-4 to C-4, isopropyl CH to the isopropyl methine carbon).

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for its key structural features. nih.govnih.gov The most prominent peak would be the N-H stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3400 | N-H Stretch | Pyrrole N-H |

| 3100 - 3000 | C-H Stretch | Pyrrole Ring C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic (Isopropyl, Methyl) |

| ~ 1550 | C=C Stretch | Pyrrole Ring |

| ~ 1465 | C-H Bend | CH₂ / CH₃ |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The molecular formula of this compound is C₉H₁₅N, giving it a molecular weight of approximately 137.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 137. Consistent with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms. miamioh.edu The fragmentation pattern is dictated by the stability of the resulting fragments. A common fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage. For this molecule, the most likely fragmentations would be the loss of a methyl radical or an isopropyl radical.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and related heterocycles. miamioh.edu Loss of the larger alkyl group (isopropyl) is often favored.

Loss of Methyl Group: A peak at m/z 122 ([M-15]⁺) would correspond to the loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation.

Loss of Isopropyl Group: A significant peak at m/z 94 ([M-43]⁺) would result from the loss of the isopropyl group, which is a very stable radical.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 137 | [C₉H₁₅N]⁺˙ | Molecular Ion |

| 122 | [C₈H₁₂N]⁺ | [M - CH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Electronic Absorption (UV-Vis) Spectroscopy and Fluorescence Properties of Pyrrole Derivatives

The electronic absorption and emission properties of pyrrole derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the pyrrole ring.

Electronic Absorption (UV-Vis) Spectroscopy:

Pyrrole and its simple alkyl derivatives typically exhibit weak absorption bands in the ultraviolet region, primarily arising from π → π* transitions within the aromatic ring. For simple, non-conjugated pyrroles, these absorptions are often found at wavelengths below 220 nm. The introduction of alkyl groups, such as the isopropyl and methyl groups in this compound, generally leads to a small bathochromic (red) shift of these absorption maxima. This is attributed to the electron-donating nature of alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

In contrast, the presence of conjugating groups, such as carbonyl or phenyl substituents, would lead to much more significant red shifts and the appearance of new, stronger absorption bands at longer wavelengths. For instance, pyrrole derivatives with extensive conjugation can absorb well into the visible region. clockss.org

Fluorescence Properties:

Simple alkyl-substituted pyrroles are generally considered to be weakly fluorescent or non-fluorescent. The absorbed UV energy is often dissipated through non-radiative pathways like internal conversion and vibrational relaxation. However, the fluorescence properties of the pyrrole core are highly sensitive to substitution. nih.gov

The introduction of rigid, bulky groups or moieties that promote planarization of the molecule can enhance fluorescence quantum yields. nih.gov Conversely, flexible substituents can quench fluorescence through non-radiative decay channels. Some pyrrole-based dyes, particularly those with extended π-systems like pyrrolylBODIPYs, are known to be strongly fluorescent, with emission maxima that are highly dependent on the substitution pattern and solvent polarity. nih.gov For this compound, significant fluorescence is not expected in the absence of a fluorophore moiety.

Table 1: Expected UV-Vis Absorption and Fluorescence Properties of this compound in a Non-polar Solvent (e.g., Hexane)

| Property | Expected Value/Observation | Rationale |

| λmax (Absorption) | ~210-230 nm | Based on typical π → π* transitions for alkyl-substituted pyrroles. |

| Molar Absorptivity (ε) | Low to moderate | Simple pyrroles have relatively low molar absorptivities compared to more extended chromophores. |

| λem (Emission) | Weak or negligible | Non-radiative decay pathways are expected to dominate in simple alkyl pyrroles. |

| Fluorescence Quantum Yield (ΦF) | Very low (<0.01) | Lack of structural rigidity and an extended conjugated system. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from starting materials, byproducts, and solvents.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of pyrrole derivatives. A reversed-phase HPLC method with UV detection is a common approach for assessing the purity of such compounds.

A typical HPLC setup would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a modifier like formic acid or acetic acid to improve peak shape. pensoft.netsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. As this compound is a relatively non-polar compound due to its alkyl substituents, it would be well-retained on a C18 column and could be eluted with a suitable gradient of organic solvent.

UV detection is a common choice for pyrroles, especially those with some degree of conjugation or when derivatized. For simple alkyl pyrroles like this compound, detection would likely be set at a low wavelength (e.g., 210-230 nm) to capture the π → π* transition of the pyrrole ring. pensoft.net

Table 2: Illustrative HPLC Method for the Analysis of this compound

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Elution of the analyte. Formic acid improves peak shape. |

| Gradient | e.g., 40-95% B over 15 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 220 nm | Monitoring the elution of the pyrrole ring. |

| Expected Retention Time | Moderate to long | Due to the non-polar nature of the alkyl substituents. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. This method is highly effective for both identification and quantification, as well as for detecting trace impurities in a sample.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. A non-polar or mid-polar column (e.g., DB-5 or HP-5MS) is typically used for the separation of a wide range of organic molecules. After separation, the molecules are ionized, commonly by electron impact (EI), which causes fragmentation.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and a series of fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses of methyl (CH₃) and isopropyl (C₃H₇) groups. The molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Table 3: Predicted GC-MS Parameters and Fragmentation for this compound

| Parameter / Fragment | Expected Value / Observation | Rationale |

| GC Column | Non-polar (e.g., HP-5MS, 30 m x 0.25 mm) | Good general-purpose column for separating volatile organic compounds. |

| Carrier Gas | Helium | Inert carrier gas for transporting the sample through the column. |

| Temperature Program | e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min | To ensure separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Molecular Ion (M+) | m/z 137 | Corresponding to the molecular weight of C₉H₁₅N. |

| Key Fragment Ions | m/z 122m/z 94 | Loss of a methyl group [M-15]+.Loss of an isopropyl group [M-43]+. |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of reaction mechanisms involving heterocyclic compounds. While specific theoretical studies focusing exclusively on this compound are not extensively documented in the public domain, a wealth of computational research on substituted pyrroles provides a robust framework for understanding its reactivity. These studies, primarily employing Density Functional Theory (DFT), offer insights into reaction pathways, transition states, and the influence of substituents on the electronic structure and, consequently, the chemical behavior of the pyrrole ring.

Electrophilic Aromatic Substitution

Electrophilic substitution is a cornerstone of pyrrole chemistry. Theoretical investigations consistently show that the pyrrole ring is highly activated towards electrophiles. The position of electrophilic attack is a key aspect explored through computational models. For substituted pyrroles, the directing effects of the substituents are paramount.

A comparative study on the reactivity and regioselectivity of pyrrole and 2-methylpyrrole in electrophilic substitution reactions was conducted using DFT with the B3LYP/6-311G(d,p) level of theory. researchgate.net This study is particularly relevant as this compound is a dialkyl-substituted pyrrole. The findings indicated that the nucleophilicity is concentrated at the α-position, making it the most favorable site for electrophilic attack, both thermodynamically and kinetically. researchgate.net

The activation energies for the formation of σ-intermediates in the electrophilic bromination of pyrrole and 2-methylpyrrole highlight the regioselectivity.

| Substrate | Reaction Channel | Transition State | Activation Energy (ΔG, kcal/mol) | Product Isomer |

|---|---|---|---|---|

| Pyrrole | α-attack | TS-σ1 | 18.48 | 2-Bromopyrrole |

| β-attack | TS-σ2 | 19.20 | 3-Bromopyrrole | |

| 2-Methylpyrrole | α'-attack (C5) | TS-σ3 | 13.68 | 2-Bromo-5-methylpyrrole |

| β-attack (C4) | TS-σ4 | 16.89 | 3-Bromo-2-methylpyrrole |

For this compound, both α-positions (C2 and C5) are occupied. Therefore, electrophilic attack would be directed to the β-positions (C3 and C4). The electron-donating nature of the isopropyl and methyl groups would further activate the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Computational studies on other polysubstituted pyrroles suggest that the precise regioselectivity of β-attack would be influenced by the steric hindrance imposed by the flanking alkyl groups.

Oxidation Reactions

The oxidation of 2,5-dialkylpyrroles has been a subject of interest, and while detailed computational studies on the mechanism for this compound are scarce, studies on related compounds provide valuable insights. The oxidation of 2,5-dialkylpyrroles with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) has been investigated. researchgate.net The outcome of these reactions is highly dependent on the nature of the substituents on the pyrrole ring and the reaction conditions. researchgate.net

Theoretical studies on the atmospheric oxidation of indole (B1671886), a related heterocyclic compound, initiated by OH and Cl radicals, have been performed. copernicus.org These studies reveal complex reaction pathways involving addition of the radical to the ring followed by reactions with molecular oxygen. copernicus.org Similar computational approaches could be applied to understand the atmospheric or chemical oxidation of this compound, predicting the formation of various oxygenated products.

Cyclization and Condensation Reactions

Theoretical studies have been instrumental in elucidating the mechanisms of various pyrrole syntheses. For instance, DFT calculations have been used to investigate the mechanism of the Paal-Knorr synthesis, a common method for preparing pyrroles. These studies have helped to determine the preferred reaction pathway, which involves the formation of a hemiaminal intermediate followed by cyclization and dehydration. dal.ca

Furthermore, computational methods have been applied to understand multicomponent reactions that lead to highly substituted pyrroles. For example, the mechanism of a four-component coupling reaction to synthesize substituted pyrroles catalyzed by NiO nanoparticles has been explored. researchgate.net DFT calculations can model the interaction of the reactants with the catalyst surface and elucidate the sequence of bond-forming events.

Table of Compounds

Structure Reactivity and Structure Property Relationships of 2 Isopropyl 5 Methyl 1h Pyrrole

Influence of Substituents on Pyrrole (B145914) Ring Electronic Properties and Reactivity

The positions alpha to the nitrogen atom (C2 and C5) in a pyrrole ring are generally the most reactive sites for electrophilic substitution due to the stabilization of the cationic intermediate (the sigma complex) by the nitrogen lone pair. However, in 2-isopropyl-5-methyl-1H-pyrrole, these positions are already occupied. Consequently, electrophilic attack is directed to the beta-positions (C3 and C4). The electron-donating nature of the adjacent alkyl groups at C2 and C5 further activates these beta-positions towards substitution.

Research into the Friedel-Crafts isopropylation of pyrrole derivatives has shown that the presence of alkyl groups influences the position of further substitution. cdnsciencepub.com While pyrrole itself can be sensitive to the acidic conditions of Friedel-Crafts reactions, derivatives with deactivating groups can undergo successful alkylation. cdnsciencepub.com In the case of this compound, the cumulative electron-donating effect of the two alkyl groups enhances the ring's reactivity to a level that allows for various functionalization reactions. This increased reactivity is a key factor in its utility as a building block in the synthesis of more complex molecules. metu.edu.tr

Spectroscopic Signatures as Probes for Structural and Electronic Features

Spectroscopic methods are essential tools for elucidating the structure of substituted pyrroles. The analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectra provides a detailed picture of the molecular framework and the electronic environment of the atoms.

For derivatives of this compound, such as ethyl 2-isopropyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate, specific spectroscopic data has been reported. semanticscholar.org

Interactive Data Table: Spectroscopic Data for Ethyl 2-isopropyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate semanticscholar.org

| Spectroscopic Technique | Observed Signals and Assignments |

| Infrared (IR) | 3025-2965 cm⁻¹ (C-H stretch), 1690 cm⁻¹ (C=O stretch), 1540 cm⁻¹, 1420 cm⁻¹ |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 1.14 (d, J=7.1 Hz, 6H, -CH(CH₃)₂), 1.26 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.80 (s, 3H, ring-CH₃), 2.87-3.00 (m, 1H, -CH(CH₃)₂), 4.17 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 6.26 (s, 1H, pyrrole-H), 7.3 (d, J=7.3 Hz, 2H, Ar-H), 7.33-7.41 (m, 3H, Ar-H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ = 12.6, 14.6, 20.7, 26.8, 59.0, 108.9, 110.7, 127.7, 128.5, 128.6, 128.7, 129.1, 138.7, 145.5, 164.7 |

Note: The data presented is for a derivative and provides insight into the expected spectral features of the core this compound structure.

The proton NMR spectrum of substituted pyrroles is particularly informative. The chemical shifts of the ring protons are sensitive to the electronic effects of the substituents. cdnsciencepub.comcdnsciencepub.com The coupling constants between the ring protons can also provide information about the substitution pattern. cdnsciencepub.comcdnsciencepub.com In the case of 2,5-disubstituted pyrroles, the remaining protons at the 3 and 4 positions would typically appear as a coupled system, though in the example above, only one beta-proton remains, appearing as a singlet. Vibrational spectroscopy (IR and Raman) can also be used to study the effects of substitution on the pyrrole ring's vibrational modes. researchgate.networktribe.com

Stereochemical Aspects in the Synthesis and Reactions of this compound Derivatives

The synthesis of pyrrole derivatives can involve stereochemical considerations, particularly when chiral starting materials or catalysts are used. A convenient method for synthesizing 1,2,3,5-tetrasubstituted pyrroles involves the acid-catalyzed cyclization of 1,3-dicarbonyl compounds with primary amines. metu.edu.tr

In syntheses where a chiral amine is used, such as (S)-1-phenylethylamine, the resulting pyrrole product can be formed without racemization, indicating that the stereocenter is retained throughout the reaction sequence. semanticscholar.org This is significant for the creation of enantiopure pyrrole-containing compounds, which are important in medicinal chemistry and materials science. metu.edu.tr

The functionalization of pre-existing this compound derivatives can also introduce new stereocenters. The stereochemical outcome of such reactions will depend on the nature of the reagent, the catalyst, and the reaction conditions, including the potential for substrate-direct control from the existing chiral elements or through the use of external chiral auxiliaries or catalysts.

Regioselectivity and Selectivity Control in Functionalization Reactions

As previously mentioned, the C2 and C5 positions of the this compound ring are blocked. This inherently directs any further electrophilic substitution to the C3 and C4 positions. The control of regioselectivity between these two remaining sites can be influenced by a number of factors, including the steric bulk of the existing substituents and the incoming electrophile, as well as the reaction conditions.

The isopropyl group at C2 is sterically more demanding than the methyl group at C5. This steric hindrance can influence the regiochemical outcome of a reaction, potentially favoring substitution at the C4 position, which is adjacent to the smaller methyl group.

In the synthesis of polysubstituted pyrroles, regioselectivity is a key consideration. For instance, the reaction of 2-propynyl-1,3-dicarbonyl compounds with primary amines in the presence of a catalytic amount of trifluoroacetic acid (TFA) affords highly substituted pyrrole derivatives in good yields. semanticscholar.org The specific substitution pattern of the final product is dictated by the structure of the starting dicarbonyl compound and the amine.

Furthermore, studies on the functionalization of related heterocyclic systems, such as pyrrole-containing BODIPY dyes, have demonstrated that direct C-H functionalization can be achieved with high regioselectivity. beilstein-journals.org While these reactions are on a different core, the principles of controlling reactivity at specific C-H bonds through catalysis can be applied to simpler pyrroles. The choice of catalyst and directing groups can be crucial in selectively activating a specific C-H bond for functionalization, allowing for precise control over the final structure.

Q & A

Q. What are the optimal synthetic routes for 2-Isopropyl-5-methyl-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrrole derivatives often involves cyclization or functionalization of pre-existing pyrrole scaffolds. For example, 2-formylpyrroles can be synthesized via pyridinium iodide salt intermediates using a two-step procedure involving Vilsmeier-Haack formylation (as seen in ). For this compound, a plausible route is:

Substitution/Functionalization : Introduce isopropyl and methyl groups via alkylation of a pyrrole precursor (e.g., using alkyl halides under basic conditions).

Cyclization : Employ superbase-mediated ring closure (e.g., using KHMDS or LDA) to form the pyrrole core, as demonstrated in allyl isothiocyanate transformations .

Purification : Use column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization (methanol) for isolation .

Key Parameters : Monitor reaction temperature (reflux in xylene for 25–30 hours improves yields ) and stoichiometry of reagents (e.g., chloranil as an oxidant).

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions. For example, downfield shifts in NMR (~δ 6.8–6.9 ppm) indicate pyrrole protons, while isopropyl groups show distinct splitting patterns (e.g., δ 2.6–2.8 ppm for methine protons) .

- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHN: 135.1048) to confirm purity .

- FTIR : Identify C-H stretching (3100–2900 cm) and ring vibrations (1600–1400 cm) .

Tip : Cross-reference spectral data with structurally analogous compounds (e.g., 1-methyl-5-(3-methylpentan-2-yl)-1H-pyrrole-2-carbaldehyde in ) to resolve ambiguities.

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral or reactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., enol-keto tautomerism in formyl-pyrroles) .

- Steric Effects : Compare reactivity of derivatives with bulkier substituents (e.g., cyclohexyl vs. cyclopropyl groups) to isolate steric vs. electronic influences .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or reaction pathways, aligning theoretical and experimental data .

Case Study : Conflicting NMR integrations in (e.g., compound 16) were resolved by optimizing solvent polarity and acquisition parameters.

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. Pyrroles typically undergo electrophilic substitution at the α-position unless sterically hindered.

Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., nitrogen lone pairs) to predict regioselectivity.

Docking Studies : For biological applications, model interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

Validation : Compare computational predictions with experimental results (e.g., nitration or halogenation yields) .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

Accelerated Stability Testing :

- pH Variation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stress : Heat samples to 40–80°C and analyze decomposition products (e.g., dimerization via LC-MS) .

Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation using spectrophotometry.

Data Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.